(3-Acetylphenoxy)acetic Acid (3-Acetylphenoxy)acetic Acid
Brand Name: Vulcanchem
CAS No.: 1878-80-4
VCID: VC21220697
InChI: InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
SMILES: CC(=O)C1=CC(=CC=C1)OCC(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

(3-Acetylphenoxy)acetic Acid

CAS No.: 1878-80-4

Cat. No.: VC21220697

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

(3-Acetylphenoxy)acetic Acid - 1878-80-4

Specification

CAS No. 1878-80-4
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 2-(3-acetylphenoxy)acetic acid
Standard InChI InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key VDZJGFDUSYCVJA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)OCC(=O)O
Canonical SMILES CC(=O)C1=CC(=CC=C1)OCC(=O)O

Introduction

Chemical Identity and Structure

(3-Acetylphenoxy)acetic acid, with the CAS registry number 1878-80-4, is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . The compound features a phenoxy group connected to an acetic acid moiety, with an acetyl group at the meta position of the benzene ring.

PropertyValue
Chemical Name(3-Acetylphenoxy)acetic acid
CAS Number1878-80-4
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
IUPAC Name2-(3-acetylphenoxy)acetic acid
InChIInChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyVDZJGFDUSYCVJA-UHFFFAOYSA-N
SMILESCC(=O)C1=CC(=CC=C1)OCC(=O)O

The compound contains four oxygen atoms: one in the ether linkage between the phenyl ring and the acetate group, one in the carbonyl group of the acetyl substituent, and two in the carboxylic acid group .

Physical Properties

(3-Acetylphenoxy)acetic acid appears as a white to off-white solid or crystalline substance at room temperature. Its physical properties have been determined through both experimental measurements and computational predictions.

PropertyValueSource
Physical StateSolid/Crystalline powder
ColorWhite to almost white
Melting Point117-121°C
Boiling Point348.4±17.0°C (Predicted)
Density1.243±0.06 g/cm³ (Predicted)
pKa3.10±0.10 (Predicted)
Water SolubilityModerate
Storage TemperatureRoom temperature in sealed containers

The compound's melting point range of 117-121°C indicates its relatively high purity when synthesized for commercial or research applications . The predicted pKa value of approximately 3.10 suggests that it is a moderately strong organic acid, comparable to other phenoxyacetic acid derivatives .

Hazard CategoryClassification
Signal WordWarning
GHS PictogramExclamation Mark (GHS07)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
Precautionary StatementsP264: Wash hands thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing

Safety data indicates that the compound is classified as an irritant (Xi) with risk statements related to potential irritation of the eyes, respiratory system, and skin . When handling this compound, appropriate personal protective equipment should be used, including gloves, eye protection, and adequate ventilation to minimize exposure .

Synthesis and Preparation Methods

The synthesis of (3-Acetylphenoxy)acetic acid typically involves the reaction of 3-acetylphenol with chloroacetic acid under basic conditions. A representative synthesis pathway is described below, based on methods similar to those used for other phenoxyacetic acid derivatives.

A common synthetic route involves:

  • Reaction of 3-acetylphenol with sodium hydroxide to form the corresponding phenoxide

  • Addition of chloroacetic acid to the reaction mixture

  • Heating the reaction mixture to facilitate nucleophilic substitution

  • Acidification with dilute HCl to obtain the free acid

  • Purification by recrystallization, typically from ethanol

The preparation of phenoxyacetic acid esters from this compound can be accomplished using phosphonitrilic chloride as an activator, as demonstrated in research on similar phenoxyacetic acid derivatives. This method provides good yields (89-93%) under mild conditions .

Applications and Uses

(3-Acetylphenoxy)acetic acid serves several important functions in chemical research and industrial applications:

  • Pharmaceutical Research: The compound is a useful reagent in the synthesis of chalcones with documented antibacterial activity .

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules, particularly those requiring a meta-substituted phenoxy moiety .

  • Esterification Reactions: The carboxylic acid group readily undergoes esterification to form various esters that have applications as flavor compounds, possessing combinations of sweet, floral, and fruity odors .

  • Agricultural Chemistry: Similar to other phenoxyacetic acid derivatives, it may have applications in the manufacture of certain agrochemicals .

  • Research Tool: Used in structural and functional relationship studies of phenoxyacetic acid derivatives, contributing to understanding structure-activity relationships .

Research Significance

(3-Acetylphenoxy)acetic acid has significance in several research areas:

  • Structure-Activity Relationship Studies: The compound's meta-acetyl substituent provides an important structural variation for studying how different substituents affect the biological activity of phenoxyacetic acid derivatives.

  • Synthetic Chemistry: As a bifunctional molecule with both carboxylic acid and ketone functionalities, it serves as a versatile building block for more complex molecular structures.

  • Medicinal Chemistry: The compound's antibacterial potential, particularly through its role in chalcone synthesis, makes it valuable in pharmaceutical research seeking new antimicrobial agents .

  • Ester Formation Studies: Research has demonstrated that phosphonitrilic chloride combined with N-methyl morpholine effectively activates the carboxylic acid group of phenoxyacetic acids (including derivatives like (3-acetylphenoxy)acetic acid) for esterification reactions, which can lead to compounds with enhanced biological properties .

SupplierCatalog NumberAvailable SizesPurity
TCI AmericaA20615g, 25g>98.0% (GC)(T)
BLD PharmVariousCustom sizesVaries by grade
CymitQuimica3B-A2061, IN-DA002GHU, 54-OR93707100mg to 100gResearch grade
CP Lab SafetyTCI-A2061-5G5gResearch grade

The compound is typically available in high purity (>98%) suitable for research applications, though pricing varies significantly based on quantity, purity specifications, and supplier .

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